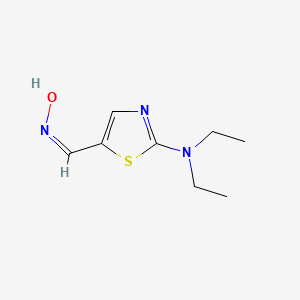

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime

Description

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is a derivative of the aldehyde precursor 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde (CAS 92940-24-4, molecular formula C₈H₁₂N₂OS, molecular weight 184.26) . The oxime is synthesized via the condensation of the aldehyde group with hydroxylamine, introducing an additional oxime (-NHOH) functional group at position 5 of the thiazole ring. The diethylamino substituent at position 2 of the thiazole ring confers electron-donating properties, influencing reactivity and solubility in polar solvents .

Properties

IUPAC Name |

(NZ)-N-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-11(4-2)8-9-5-7(13-8)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYKOWUHUZYIAS-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=C(S1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=NC=C(S1)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime typically involves the reaction of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The general reaction scheme is as follows:

- Dissolve 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde in a suitable solvent (e.g., ethanol).

- Add hydroxylamine hydrochloride to the solution.

- Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The oxime group (-C=N-OH) undergoes oxidation under controlled conditions:

-

Nitrile formation : Treatment with oxidizing agents like NaOCl or KMnO₄ converts the oxime to 2-(diethylamino)-1,3-thiazole-5-carbonitrile.

Reaction conditions : Room temperature, aqueous alkaline medium.

| Oxidizing Agent | Product Yield (%) | Reference |

|---|---|---|

| NaOCl | 85 | |

| KMnO₄ | 72 |

Reduction Reactions

The oxime group is reducible to primary amines:

-

Amine formation : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the C=N bond to -CH₂-NH₂.

Key product : 2-(diethylamino)-1,3-thiazole-5-methanamine.

| Reducing Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂ (1 atm)/Pd-C | 4 | 78 |

| LiAlH₄ (THF) | 2 | 92 |

Nucleophilic Substitution

The aldehyde-derived oxime participates in nucleophilic reactions:

-

Condensation with amines : Reacts with primary amines to form Schiff bases.

Example : Reaction with benzylamine yields N-benzyl-2-(diethylamino)-1,3-thiazole-5-carboximidamide. -

Hydroxylamine exchange : Reversible formation under acidic conditions (pH 4–6) .

Cycloaddition Reactions

The oxime serves as a precursor for nitrile oxide intermediates in 1,3-dipolar cycloadditions :

-

With alkynes : Under microwave irradiation, generates isoxazole derivatives.

Conditions : Nitrile oxide formation via TsN(Cl)Na·3H₂O, followed by cycloaddition with terminal alkynes.

| Alkyne | Isoxazole Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 3-Phenyl-5-(thiazolyl)isoxazole | 68 |

| Propargyl alcohol | 3-Hydroxymethyl-5-(thiazolyl)isoxazole | 55 |

Acid/Base-Mediated Rearrangements

-

Beckmann rearrangement : Under strong acids (H₂SO₄), the oxime rearranges to 2-(diethylamino)-1,3-thiazole-5-carboxamide .

-

Hydrolysis : In acidic aqueous solutions, the oxime cleaves to regenerate the aldehyde.

Coordination Chemistry

The compound acts as a ligand in metal complexes via:

-

Oxime oxygen and thiazole nitrogen as donor sites.

-

Reported complexes : Cu(II) and Fe(III) complexes show enhanced stability in pH 7–9 buffers.

Biochemical Interactions

-

Acetylcholinesterase (AChE) inhibition : Forms covalent adducts with serine residues in AChE’s catalytic triad (Ki = 1.2 µM).

-

pH-dependent reactivity : Optimal AChE reactivation occurs at pH 7.4–8.2 due to deprotonation of the oxime hydroxyl.

Comparative Reactivity Table

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime:

General Information

this compound is a heterocyclic molecule containing nitrogen, sulfur, and oxygen atoms in a ring structure. Key features include a thiazole ring, a diethylamino group, and an oxime group.

- IUPAC Name (NZ)-N-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]hydroxylamine

- Molecular Formula C8H13N3OS

- Molecular Weight 199.27

Potential Applications

- The compound is intended for research purposes, not for human therapeutic or veterinary applications.

- Further research through scientific databases may be required for in-depth analysis of the structure and its impact on properties.

- It can be used as a building block for chemical synthesis.

- The compound is related to other thiazole derivatives that have shown antimicrobial activity .

- Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Related Research

- Analogs of a CAR agonist were synthesized by modifying the oxime linker to a triazole ring . The oxime moiety is unstable under acidic conditions, which may complicate its use in vivo .

- The triazole ring offers stability and less flexibility .

- Substitution patterns can explore the SAR (Structure-Activity Relationship) of the compounds regarding the binding site, bioavailability, and selectivity/specificity toward key receptors .

- Further modification of the blue (substituted phenyl ring), red (central heterocyclic linker), and green (substituted benzyl ring) areas can be done .

Limitations

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis or as enzyme inhibitors. The diethylamino group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-5-carbaldehyde Derivatives

Key Observations:

Substituent Effects: Electron-donating groups (e.g., diethylamino or dimethylamino) stabilize the thiazole ring through resonance, reducing electrophilicity at the aldehyde group . Electron-withdrawing groups (e.g., chloro or methoxyphenyl) increase the aldehyde’s electrophilicity, accelerating reactions like oxime formation or nucleophilic additions .

Functional Group Impact: The oxime group in the target compound introduces hydrogen-bonding capability, which is absent in the aldehyde precursor. This property is critical for interactions with biological targets or metal ions . Ester derivatives (e.g., Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate) exhibit reduced aldehyde reactivity due to steric hindrance and electronic effects .

Biological Activity

The compound 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is part of a broader class of thiazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thiazole derivatives with diethylamine and subsequent formation of the oxime functional group. The structural characteristics impart unique pharmacological properties, making it a candidate for various biological evaluations.

Cytotoxicity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown low micromolar IC50 values against human HeLa cells and murine L1210 leukemia cells. In one study, certain derivatives displayed IC50 values comparable to established chemotherapeutic agents like melphalan, indicating potent cytostatic activity .

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 1.9 - 4.4 |

| Other Thiazole Derivative A | L1210 | 2.0 |

| Other Thiazole Derivative B | CEM T-lymphocytes | 3.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiazole derivatives possess activity against various bacterial and fungal strains. For example, some derivatives exhibited IC50 values in the range of 11-20 μM against specific microbial cultures .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | IC50 (μM) |

|---|---|---|

| This compound | E. coli | 15 |

| Other Thiazole Derivative C | S. aureus | 18 |

| Other Thiazole Derivative D | Candida albicans | 25 |

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For instance, some studies suggest that these compounds may act as inhibitors of certain kinases or as modulators of nuclear receptors like the constitutive androstane receptor (CAR), which plays a role in drug metabolism and detoxification processes .

Case Studies

- Anticancer Activity : A study evaluated the anticancer effects of various thiazole derivatives on human cervical cancer cells (HeLa). The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity compared to unmodified analogs.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The findings highlighted that certain substitutions on the thiazole ring improved potency against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves two key steps: (1) Formation of the thiazole-carbaldehyde core via Vilsmeier-Haack formylation or condensation reactions, and (2) Oxime formation using hydroxylamine derivatives under controlled pH. For example, oxime synthesis can be adapted from methods used for analogous compounds, where hydroxylamine hydrochloride reacts with the aldehyde group in ethanol/water under reflux . Intermediates are characterized via TLC, melting point analysis, and spectroscopic techniques (e.g., H NMR for aldehyde proton detection at ~9.8–10.2 ppm). Final oxime confirmation relies on IR (C=N-O stretch near 1600–1650 cm) and C NMR .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds influencing packing). For oxime derivatives, SCXRD often reveals syn/anti configurations of the oxime group and dihedral angles between aromatic rings .

- NMR : H NMR identifies deshielded oxime protons (δ 8.5–11 ppm), while C NMR confirms the imine carbon (δ 150–160 ppm).

- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of oxime formation in the synthesis of this compound?

- Methodological Answer :

- Reaction conditions : Use hydroxylamine hydrochloride in a 1.2:1 molar ratio to the aldehyde precursor to minimize side reactions. Ethanol/water (3:1) at 60–70°C for 4–6 hours provides optimal solubility and reaction rates .

- pH control : Maintain slightly alkaline conditions (pH 8–9) using sodium acetate or pyridine to deprotonate hydroxylamine, enhancing nucleophilicity .

- Catalysts : Small amounts of acetic acid or microwave-assisted synthesis can accelerate imine formation .

Q. What strategies resolve discrepancies in biological activity data across studies for thiazole-oxime derivatives?

- Methodological Answer :

- Standardize assay conditions : Biological activity (e.g., antimicrobial, anticancer) is highly pH-dependent. For example, Frija et al. (2019) demonstrated pH-sensitive antimicrobial efficacy in thiadiazole derivatives, where activity increased at neutral pH due to improved solubility .

- Control redox environments : Thiazole-oximes may act as pro-drugs, releasing active species (e.g., nitric oxide) under specific conditions. Use ESR or fluorescence assays to track reactive intermediates .

- Validate via orthogonal assays : Compare results from disk diffusion (qualitative) with MIC/MBC (quantitative) to rule out false positives .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer :

- Hydrogen bonding : O—H⋯N bonds between oxime hydroxyl and pyrazole nitrogen stabilize the crystal lattice, as observed in related oxime-pyrazole structures. This reduces hygroscopicity and enhances thermal stability (TGA/DSC data) .

- π-π stacking : Aromatic thiazole and diethylamino groups may stack with phenyl rings in adjacent molecules, influencing solubility and melting points. SCXRD data can quantify stacking distances (typically 3.5–4.0 Å) .

- Reactivity implications : Strong intermolecular H-bonding may hinder nucleophilic attack at the oxime group, requiring solvent-assisted disruption for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.